N-(3-acetylphenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a sulfanyl-linked acetamide group substituted with a 3-acetylphenyl moiety and a 3,4-dimethoxyphenethyl side chain. While direct biological data for this compound are absent in the provided evidence, its structural analogs highlight key trends in physicochemical properties and substituent effects .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S2/c1-16(30)18-5-4-6-19(14-18)27-23(31)15-36-26-28-20-10-12-35-24(20)25(32)29(26)11-9-17-7-8-21(33-2)22(13-17)34-3/h4-8,10,12-14H,9,11,15H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJUSNARKPAOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory, antioxidant, and anticancer properties, supported by relevant research findings and data.
- Molecular Formula : C25H21N3O3S2
- Molecular Weight : 475.58 g/mol
- CAS Number : 892311-47-6
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of thieno[3,2-d]pyrimidine derivatives. In particular:
- Mechanism : The compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Research Findings : In a screening assay, several derivatives showed significant inhibition of COX enzymes, with IC50 values indicating potency comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
| Compound | IC50 (µM) | Positive Control |
|---|---|---|
| This compound | 5.67 | Diclofenac (6.74) |
| Other Derivative | 6.12 | Celecoxib (1.10) |
Antioxidant Activity
The compound has also demonstrated antioxidant properties:
- Study Context : In vitro assays using erythrocytes showed that treatment with this compound reduced oxidative stress markers.
- Findings : The compound significantly decreased the percentage of altered erythrocytes when exposed to oxidative agents compared to control groups.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| Oxidative Agent | 40.3 ± 4.87 |
| With Compound | 12 ± 1.03 |
Anticancer Activity
The anticancer potential of thieno[3,2-d]pyrimidine derivatives has been explored:
- Mechanism : The compound may induce apoptosis in cancer cells through various pathways including the modulation of signaling pathways related to cell survival.
- Research Evidence : In cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability.
Case Studies
- Inflammation in Animal Models : A study involving animal models of inflammation demonstrated that administration of the compound reduced paw edema significantly compared to untreated controls.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Structural Activity Relationships (SAR): The thienopyrimidinone core is critical for rigidity and π-π interactions. Positional isomerism (e.g., [3,2-d] vs. [2,3-d]) may alter binding modes . Electron-withdrawing groups (e.g., acetyl) on the phenyl ring may enhance metabolic stability but reduce solubility compared to methoxy substituents .
- Predictive Modeling :
- Analytical Techniques :
- X-ray diffraction and NMR spectroscopy are vital for structural elucidation, though filter size limitations in some studies preclude sufficient material collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
